2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including antimicrobial, antiviral, and anticancer agents .
Preparation Methods
The synthesis of 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the C-2 and C-5 positions of the thiazole ring.
Scientific Research Applications
2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
These compounds share the thiazole ring but differ in their substituents and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C6H10N4OS |
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Molecular Weight |
186.24 g/mol |
IUPAC Name |
2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C6H10N4OS/c1-10(2)5(11)4-3-8-6(9-7)12-4/h3H,7H2,1-2H3,(H,8,9) |
InChI Key |
RUTWMXITJJTVLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(S1)NN |
Origin of Product |
United States |
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